N-Propionylglycine
Overview
Description
Propionylglycine is a compound classified as an acyl glycine. It is formed by the formal condensation of the carboxy group of propionic acid with the amino group of glycine . Acyl glycines are typically minor metabolites of fatty acids, but their excretion can be increased in certain metabolic disorders . Propionylglycine is particularly significant in the context of metabolic diseases such as propionic acidemia .
Mechanism of Action
Target of Action
N-Propionylglycine primarily targets the propionyl-coenzyme A carboxylase (PCC) , a mitochondrial enzyme . This enzyme is composed of two subunits, α (PCCA) and β (PCCB), and plays a crucial role in the propionate metabolism pathway .
Mode of Action
This compound interacts with its target, PCC, to influence the conversion of propionyl-CoA to methylmalonyl-CoA . This interaction is crucial as deficiencies in PCC can lead to an accumulation of toxic metabolites, including propionyl-CoA and organic acids .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the propionate metabolism pathway . In this pathway, PCC catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA . When PCC is deficient, toxic metabolites such as propionyl-CoA, 2-methylcitrate (2-MC), and 3-hydroxypropionate (3-HP) accumulate .
Pharmacokinetics
It’s known that the physicochemical properties of a drug-like molecule can influence its adme properties .
Result of Action
The action of this compound results in the reduction of disease biomarkers such as 3-hydroxypropionate, 2-methylcitrate, propionylcarnitine, and this compound . This suggests that this compound can help manage the accumulation of toxic metabolites in conditions like propionic acidaemia .
Biochemical Analysis
Biochemical Properties
N-Propionylglycine is produced through the action of glycine N-acyltransferase, an enzyme that catalyzes the chemical reaction: acyl-CoA + glycine -> CoA + N-acylglycine . The level of this compound is elevated in patients with propionic acidemia, which is an inherited deficiency of propionyl-CoA carboxylase .
Cellular Effects
This compound has been found to have significant effects on cellular function. For instance, it has been shown to attenuate mitochondrial cysteine redox post-translational modifications and restore endogenous antioxidants in the diabetic heart . Moreover, blood levels of disease biomarkers, including this compound, were reduced after treatment in most patients .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It is involved in the propionate metabolism pathway, where it is converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase . Deficiencies in this enzyme lead to an accumulation of toxic metabolites, including this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study involving a rat model of type 2 diabetes, this compound was found to maintain ex vivo contractile function in the diabetic setting .
Metabolic Pathways
This compound is involved in the propionate metabolism pathway . It is converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase . This pathway is crucial for the metabolism of certain amino acids and lipids .
Subcellular Localization
Given its involvement in the propionate metabolism pathway, it is likely that it is localized in the mitochondria, where this pathway occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propionylglycine can be synthesized through the reaction of glycine with propionic acid. The reaction typically involves the use of a condensing agent to facilitate the formation of the amide bond between the carboxy group of propionic acid and the amino group of glycine . One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of propionylglycine may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for the precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to optimize yield and purity . Additionally, the use of biocatalysts, such as enzymes, can be explored to achieve more environmentally friendly and efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Propionylglycine undergoes various chemical reactions, including:
Oxidation: Propionylglycine can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert propionylglycine to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the propionyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Propionic acid and glycine derivatives.
Reduction: Propanol derivatives.
Substitution: Various N-substituted glycine derivatives.
Scientific Research Applications
Propionylglycine has several scientific research applications:
Metabolic Disease Research: It is used to study metabolic disorders such as propionic acidemia and methylmalonic acidemia.
Drug Development: Propionylglycine is used to assess the impact of drugs on its metabolism and to screen potential therapeutic agents.
Nutritional Metabolism Research: It helps in studying the regulatory effects of diet and nutritional supplements on its levels.
Clinical Diagnosis: Propionylglycine levels are measured to assist in diagnosing related metabolic diseases.
Comparison with Similar Compounds
Propionylglycine is part of the broader class of N-acyl-alpha amino acids. Similar compounds include:
Uniqueness
Propionylglycine is unique due to its specific role in diagnosing and understanding metabolic disorders such as propionic acidemia. Its accumulation in body fluids serves as a biomarker for these conditions, making it a valuable tool in clinical and research settings .
Properties
IUPAC Name |
2-(propanoylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-2-4(7)6-3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMAZEJKVZLLFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176098 | |
Record name | N-Propionylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Propionylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000783 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21709-90-0 | |
Record name | Propionylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21709-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Propionylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021709900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21709-90-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158539 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Propionylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-PROPIONYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26615FM8NG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Propionylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000783 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the clinical significance of propionylglycine?
A1: Propionylglycine is a key biomarker for propionic acidemia (PA), a rare inherited metabolic disorder. [, , , , ] In PA, the body cannot properly break down the amino acid propionic acid, leading to a build-up of propionic acid and its metabolites, including propionylglycine. [, , , ] Elevated levels of these compounds can be detected in urine, serving as diagnostic indicators for PA. [, , , ]
Q2: How is propionylglycine formed in the body?
A2: Propionylglycine is formed through the conjugation of propionic acid with glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase (GLYAT). [, ] This detoxification process helps to eliminate excess propionic acid. []
Q3: Does the amount of propionylglycine excreted correlate with the severity of propionic acidemia?
A3: Research suggests that individuals with higher levels of urinary propionylglycine might have a milder form of PA, possibly due to enhanced detoxification of propionic acid. [, , ] This observation highlights the potential role of GLYAT in mitigating the severity of PA. []
Q4: How does fasting affect propionylglycine levels in individuals with propionic acidemia?
A4: Studies show that fasting can significantly increase the urinary excretion of propionylglycine in children with propionic acidemia and methylmalonic acidemia. [] This increase is likely due to the breakdown of odd-chain fatty acids during fasting, which contributes to increased propionate production. []
Q5: Can carglumic acid treatment impact propionylglycine levels in PA patients?
A5: While not directly addressing propionylglycine levels, a case study reported that carglumic acid treatment, alongside carnitine supplementation and protein restriction, helped stabilize a neonate with severe PA and prevented metabolic crises. [] This suggests a potential indirect effect on propionylglycine levels through improved metabolic control.
Q6: What analytical methods are used to measure propionylglycine levels?
A6: Gas chromatography-mass spectrometry (GC-MS) is a primary method used to identify and quantify propionylglycine in urine samples. [, , , ] Other techniques include high-performance liquid chromatography (HPLC). []
Q7: Has the molecular structure of propionylglycine been determined?
A7: While the provided abstracts do not delve into the specific spectroscopic data for propionylglycine, its structure can be inferred from its chemical name and relation to other acyl glycines. It is composed of a propionic acid moiety linked to a glycine molecule through an amide bond. Further research on structural databases would provide more detailed information.
Q8: Are there ongoing research efforts related to propionylglycine?
A9: Further research into GLYAT, the enzyme responsible for propionylglycine synthesis, is crucial for understanding its role in propionic acidemia and exploring its potential as a therapeutic target. [] Additionally, investigating the metabolic pathways and factors influencing the excretion of propionylglycine could provide valuable insights into PA pathogenesis and management.
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